An In-depth Technical Guide to Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)
An In-depth Technical Guide to Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile and highly valuable fluorinated building block in modern organic synthesis. Its unique chemical properties, stemming from the presence of a trifluoromethyl group, make it an essential intermediate in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and overall pharmacological profile of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Ethyl 4,4,4-trifluoroacetoacetate, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
Ethyl 4,4,4-trifluoroacetoacetate is a colorless to slightly yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is provided in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 372-31-6 | [3][4] |
| Molecular Formula | C₆H₇F₃O₃ | [3][5] |
| Molecular Weight | 184.11 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.259 g/mL at 25 °C | [4][6] |
| Boiling Point | 129-130 °C | [4][6] |
| Melting Point | -39 °C | [5] |
| Refractive Index (n20/D) | 1.375 | [4][6] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [4][6] |
| Water Solubility | 10 g/L (20 °C) | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Available | [3] |
| ¹³C NMR | Available | |
| Mass Spectrometry (GC-MS) | Available | [3] |
| Infrared (IR) Spectroscopy (FTIR) | Available | [3] |
| Raman Spectroscopy | Available | [3] |
Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
The most common industrial method for synthesizing Ethyl 4,4,4-trifluoroacetoacetate is through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), using a base such as sodium ethoxide as a catalyst.[4]
Caption: Claisen Condensation for ETFAA Synthesis.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative example of the Claisen condensation method for preparing Ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol (e.g., 21 wt%)
-
Anhydrous organic solvent (e.g., ethanol, cyclohexane, or tetrahydrofuran)
-
Acid for neutralization (e.g., concentrated sulfuric acid or acetic acid)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the organic solvent and the sodium ethoxide solution.
-
Add ethyl acetate to the mixture with stirring.
-
Cool the reaction mixture to between 5-10 °C.
-
Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 10-20 °C.
-
After the addition is complete, raise the temperature to approximately 60 °C and allow the reaction to proceed for 2 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add the neutralizing acid dropwise, keeping the temperature between 20-30 °C.
-
Allow the mixture to react for another 2.5 hours at 30 °C.
-
Filter the resulting precipitate (sodium sulfate (B86663) if sulfuric acid was used).
-
The filtrate, containing the crude product, is then purified by vacuum distillation to yield Ethyl 4,4,4-trifluoroacetoacetate.
Applications in Drug Discovery and Development
Ethyl 4,4,4-trifluoroacetoacetate is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] Its trifluoromethyl group is a key pharmacophore that can enhance the efficacy and pharmacokinetic properties of drug molecules.
Synthesis of Fluorinated Heterocycles
A primary application of ETFAA is in the synthesis of fluorinated heterocyclic compounds, which are common structural motifs in many approved drugs.
References
- 1. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactio… [ouci.dntb.gov.ua]
- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Keto Tautomer
Enol Tautomer
